molecular formula C7H12F3N B7890619 (1S,2R)-2-Trifluoromethyl-cyclohexylamine

(1S,2R)-2-Trifluoromethyl-cyclohexylamine

Cat. No.: B7890619
M. Wt: 167.17 g/mol
InChI Key: KHKJUJGNSSJMED-RITPCOANSA-N
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Description

“(1S,2R)-2-Trifluoromethyl-cyclohexylamine” is a compound that belongs to the class of organic compounds known as cyclohexylamines . These are compounds containing a cyclohexylamine moiety, which consists of a cyclohexane ring attached to an amine group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a cyclohexane derivative with an appropriate amine or amine derivative . The specific methods and conditions can vary widely depending on the exact structures of the starting materials and the desired product.


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would be expected to feature a cyclohexane ring, which is a six-membered ring of carbon atoms, with a trifluoromethyl group (-CF3) and an amine group (-NH2) attached . The (1S,2R) prefix indicates the specific stereochemistry of these substituents .


Chemical Reactions Analysis

Cyclohexylamines can participate in a variety of chemical reactions. For example, the amine group can act as a base or nucleophile, reacting with acids or electrophiles respectively . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the other compounds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would be expected to be influenced by factors such as its molecular structure, the nature of its functional groups, and its stereochemistry .

Mechanism of Action

The mechanism of action of a compound like “(1S,2R)-2-Trifluoromethyl-cyclohexylamine” would depend on its specific biological targets. For example, some cyclohexylamine derivatives are known to inhibit the reuptake of serotonin and norepinephrine, acting as antidepressants .

Safety and Hazards

The safety and hazards associated with a compound like “(1S,2R)-2-Trifluoromethyl-cyclohexylamine” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound like “(1S,2R)-2-Trifluoromethyl-cyclohexylamine” could include exploring its potential uses in medicine or industry, investigating its mechanism of action, or developing new synthetic methods for its preparation .

Properties

IUPAC Name

(1S,2R)-2-(trifluoromethyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJUJGNSSJMED-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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